1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt

Catalog No.
S15270882
CAS No.
32634-37-0
M.F
C14H18Cl2N2O3S
M. Wt
365.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-...

CAS Number

32634-37-0

Product Name

1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt

IUPAC Name

4-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)butane-1-sulfonate

Molecular Formula

C14H18Cl2N2O3S

Molecular Weight

365.3 g/mol

InChI

InChI=1S/C14H18Cl2N2O3S/c1-3-17-10(2)18(6-4-5-7-22(19,20)21)14-9-12(16)11(15)8-13(14)17/h8-9H,3-7H2,1-2H3

InChI Key

FIFXKAVKRSMYDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCCCS(=O)(=O)[O-])C

1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt, is a chemical compound with the CAS number 32634-37-0. It has a molecular formula of C₁₄H₁₈Cl₂N₂O₃S and a molecular weight of 365.28 g/mol. This compound features a benzimidazolium core, which is a bicyclic structure containing both benzene and imidazole rings. The presence of dichloro and sulfonic groups contributes to its unique chemical properties, making it of interest in various fields including medicinal chemistry and material science .

The reactivity of 1H-benzimidazolium compounds often involves nucleophilic substitution reactions due to the electrophilic nature of the benzimidazolium ring. The dichloro substituents can undergo hydrolysis or nucleophilic attack, leading to the formation of various derivatives. Additionally, the sulfonic group can participate in acid-base reactions, influencing the compound's solubility and reactivity in different solvents .

Synthesis of 1H-benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)- typically involves multi-step organic reactions:

  • Formation of Benzimidazole: Starting from o-phenylenediamine and an appropriate carboxylic acid derivative.
  • Chlorination: Introduction of chlorine atoms at the 5 and 6 positions using chlorinating agents.
  • Alkylation: Ethylation at the nitrogen atom to form the ethyl substituent.
  • Sulfonation: The addition of a sulfonic group at the 4-position through electrophilic substitution.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

The applications of 1H-benzimidazolium compounds span various domains:

  • Pharmaceuticals: Potential use as antimicrobial agents or in drug formulations due to their biological activities.
  • Material Science: Utilized in the development of ionic liquids or as intermediates in polymer synthesis.
  • Agriculture: Possible applications as pesticides or fungicides due to their biological efficacy against plant pathogens .

Interaction studies involving 1H-benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)- have focused on its binding affinity with biological macromolecules. Preliminary studies suggest that this compound may interact with enzymes or receptors involved in microbial resistance mechanisms. Further research is needed to elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 1H-benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey FeaturesBiological Activity
5,6-Dichloro-1-ethyl-2-methylbenzimidazole3237-62-5Lacks sulfonic groupAntimicrobial properties
5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-1H-benzimidazolium24351-11-9Different alkyl chain lengthPotential antifungal activity
Benzimidazole51-75-2Basic structure without substitutionsBroad-spectrum antimicrobial effects

The unique combination of dichloro and sulfonic groups in 1H-benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)- enhances its solubility and potential bioactivity compared to its analogs .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

364.0415190 g/mol

Monoisotopic Mass

364.0415190 g/mol

Heavy Atom Count

22

General Manufacturing Information

1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt: ACTIVE

Dates

Last modified: 08-11-2024

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